molecular formula C11H12ClF2N3 B12221227 N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine

N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B12221227
M. Wt: 259.68 g/mol
InChI Key: HPAXNQGRJOPYNT-UHFFFAOYSA-N
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Description

N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine: is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a difluorobenzyl group attached to a pyrazole ring, which is further substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Difluorobenzyl Group: The final step involves the nucleophilic substitution reaction between the pyrazole derivative and 2,3-difluorobenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the difluorobenzyl group, resulting in the formation of partially or fully reduced derivatives.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can modulate its activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Difluorobenzyl)-4-sulfamoyl-benzamide
  • 2,3-Difluorobenzyl alcohol
  • 2,3-Difluorobenzyl bromide

Uniqueness

N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine is unique due to the combination of its difluorobenzyl and pyrazole moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the difluorobenzyl group can enhance its lipophilicity and metabolic stability, while the pyrazole ring can contribute to its biological activity.

Properties

Molecular Formula

C11H12ClF2N3

Molecular Weight

259.68 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H11F2N3.ClH/c1-16-6-5-10(15-16)14-7-8-3-2-4-9(12)11(8)13;/h2-6H,7H2,1H3,(H,14,15);1H

InChI Key

HPAXNQGRJOPYNT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=C(C(=CC=C2)F)F.Cl

Origin of Product

United States

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